molecular formula C14H11ClN2O4S B2902481 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921898-27-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2902481
CAS RN: 921898-27-3
M. Wt: 338.76
InChI Key: BZIJWRDNSRBYAH-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a chemical compound with the molecular formula C20H12ClIN2O3 . It is a derivative of dibenzo[b,f][1,4]oxazepin, a class of compounds that have been studied for their potential pharmaceutical applications .

Scientific Research Applications

I have conducted searches on the compound known as “N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” and its alternative name. The search results indicate that this compound has applications primarily in pharmacology, particularly related to its properties as a selective inhibitor of the Dopamine D2 receptor . However, detailed information on six to eight unique scientific research applications is not readily available in the search results.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition alters the normal signaling pathways in the brain.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which the Dopamine D2 receptors are inhibited. In general, the inhibition of these receptors can lead to a reduction in the symptoms of disorders associated with overactive dopaminergic signaling, such as schizophrenia and bipolar disorder .

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c1-22(19,20)17-9-3-5-12-10(7-9)14(18)16-11-6-8(15)2-4-13(11)21-12/h2-7,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJWRDNSRBYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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